

# Application Notes: N-Oxalylglycine (NOG) in Zebrafish Assays

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Compound of Interest		
Compound Name:	N-Oxalylglycine	
Cat. No.:	B104121	Get Quote

#### Introduction

**N-Oxalylglycine** (NOG) is a structural analog of  $\alpha$ -ketoglutarate, a key substrate for numerous dioxygenase enzymes.[1][2][3] By competitively inhibiting  $\alpha$ -ketoglutarate-dependent dioxygenases, NOG effectively blocks the activity of enzymes such as Prolyl Hydroxylase Domain proteins (PHDs) and Factor Inhibiting HIF (FIH).[4][5] This inhibition is central to its primary application in biological research: the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ).

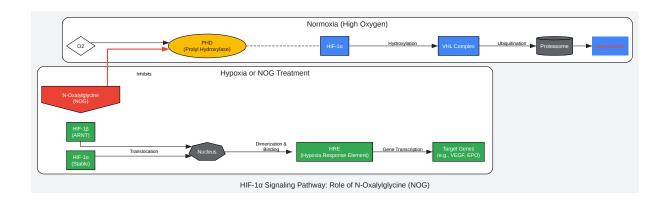
In a normal oxygen environment (normoxia), PHDs hydroxylate specific proline residues on the HIF-1 $\alpha$  subunit. This modification marks HIF-1 $\alpha$  for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4] By inhibiting PHDs, NOG prevents this degradation, allowing HIF-1 $\alpha$  to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. This process effectively mimics a hypoxic (low oxygen) state at the cellular level.[6][7]

The zebrafish (Danio rerio) is an ideal vertebrate model for studying developmental processes and modeling human diseases. Its external fertilization, rapid development, and optical transparency make it highly amenable to in vivo imaging and high-throughput chemical screening.[8][9] Because the HIF signaling pathway is highly conserved between zebrafish and mammals, NOG and its cell-permeable derivative, Dimethyloxalylglycine (DMOG), are widely used to investigate the roles of hypoxia and HIF signaling in processes such as angiogenesis (blood vessel formation) and erythropoiesis (red blood cell production).[7][8][10]



Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF- $1\alpha$  is continuously synthesized and degraded. When PHDs are inhibited by NOG, HIF- $1\alpha$  stabilization occurs, leading to the activation of downstream target genes that regulate critical cellular processes for adapting to low oxygen, including angiogenesis and erythropoiesis.



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**Caption:** HIF-1 $\alpha$  signaling pathway and the inhibitory action of **N-Oxalylglycine** (NOG).

## **Quantitative Data Summary**

The following tables provide key information for **N-Oxalylglycine** and recommended starting concentrations for zebrafish assays. Note that the cell-permeable derivative,

Dimethyloxalylglycine (DMOG), is more commonly reported in zebrafish literature; its effective concentrations can serve as a guide for optimizing NOG treatment.[6]



Table 1: N-Oxalylglycine (NOG) Properties

Property	Value	Reference
Synonyms	NOG, Oxalylglycine	[1][5]
CAS Number	5262-39-5	[3]
Molecular Formula	C4H5NO5	[3]
Molar Mass	147.09 g/mol	[3]
Mechanism	Inhibitor of α-ketoglutarate- dependent dioxygenases	[1][2]
IC50 (PHD1)	2.1 μΜ	[5]

| IC<sub>50</sub> (PHD2) | 5.6 μM |[5] |

Table 2: Recommended Concentrations and Incubation Times for Zebrafish Embryo Assays

Compound	Application	Zebrafish Stage	Concentrati on Range	Incubation Time	Reference
NOG	General HIF Stabilizatio n	6 - 24 hpf	1 - 50 μΜ*	24 - 72 hours	[5]
DMOG	General HIF Stabilization	4 - 24 hpf	50 - 200 μΜ	24 - 48 hours	[6]
DMOG	Angiogenesis Assay	26 - 72 hpf	100 μΜ	46 hours	[10]
DMOG	Infection/Infla mmation	2 dpf	100 μΜ	24 hours	[7]

Note: The concentration range for NOG is an educated estimate based on its  $IC_{50}$  values. It is critical to perform a dose-response experiment to determine the optimal concentration for your specific assay and phenotype.



Table 3: Summary of Expected Phenotypes in Zebrafish Embryos

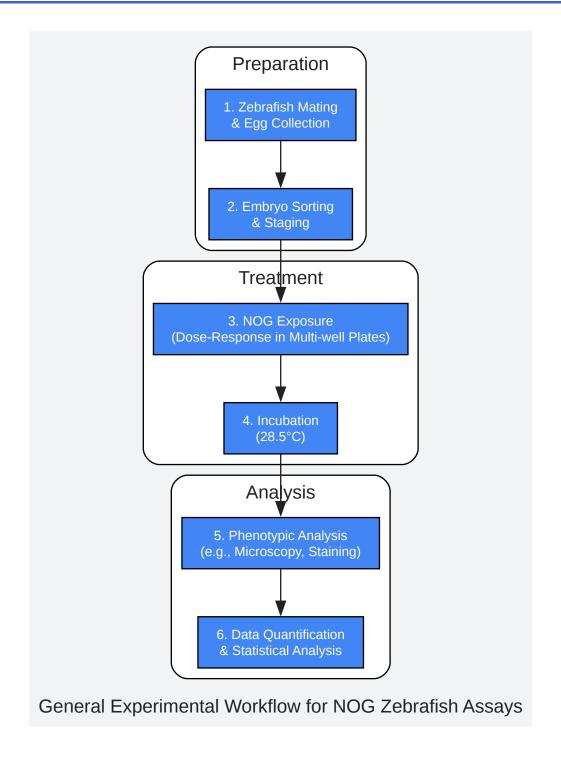
Assay	Phenotype	Description	Reference
Angiogenesis	Increased vessel sprouting	Enhanced formation and extension of intersegmental vessels (ISVs) and subintestinal vessels (SIVs).	[10]
Erythropoiesis	Increased erythrocyte count	Upregulation of epo gene expression leading to an increased number of hemoglobin-positive red blood cells.	[9]

| Development | Potential developmental defects | Overactivation of HIF signaling can interfere with normal developmental processes, such as lateral line development. |[11] |

## **Experimental Workflow and Protocols**

The general workflow for a zebrafish assay involving NOG treatment follows a standard procedure of embryo collection, chemical exposure, incubation, and phenotypic analysis.





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Caption: A generalized workflow for conducting zebrafish embryo assays with NOG.

# Protocol 1: General Treatment of Zebrafish Embryos with N-Oxalylglycine



This protocol provides a basic framework for exposing zebrafish embryos to NOG. It can be adapted for various downstream assays.

#### Materials:

- N-Oxalylglycine (NOG) powder
- DMSO (for stock solution)
- Zebrafish embryos (e.g., wild-type or transgenic)
- E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl<sub>2</sub>, 0.33 mM MgSO<sub>4</sub>)
- 24- or 96-well plates
- Incubator set to 28.5°C

#### Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of NOG (e.g., 50 mM) in DMSO. Store at -20°C.
- Embryo Collection: Collect freshly fertilized embryos and rinse with E3 medium to remove debris.[12]
- Staging: Incubate embryos at 28.5°C until they reach the desired developmental stage for the start of treatment (e.g., 6 hours post-fertilization, hpf).
- Arraying Embryos: Transfer a single, healthy embryo into each well of a multi-well plate containing 1 mL (24-well plate) or 200 μL (96-well plate) of E3 medium.[13]
- Working Solution Preparation: Prepare NOG working solutions by diluting the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤ 0.1%).
- Exposure: Carefully remove the medium from each well and replace it with the appropriate NOG working solution or vehicle control.



- Incubation: Seal the plate (e.g., with Parafilm) to prevent evaporation and incubate at 28.5°C for the desired duration (e.g., 24-72 hours).
- Analysis: Proceed with phenotypic analysis as described in the specific assay protocols below.

### **Protocol 2: Angiogenesis Assay using NOG**

This protocol assesses the effect of HIF- $1\alpha$  stabilization on the development of intersegmental vessels (ISVs).

#### Materials:

- Tg(fli1:EGFP) or Tg(kdrl:EGFP) transgenic zebrafish embryos, which express Green Fluorescent Protein (GFP) in endothelial cells.[14]
- All materials from Protocol 1.
- Tricaine (MS-222) for anesthesia.
- Fluorescence stereomicroscope or confocal microscope.

#### Procedure:

- Follow steps 1-3 of the General Treatment Protocol using Tg(fli1:EGFP) embryos. Start treatment at approximately 24 hpf, before ISVs have fully formed.
- Expose embryos to a range of NOG concentrations and a vehicle control as described in steps 4-7 of the General Protocol. Incubate until 48 or 72 hpf.
- Mounting and Imaging: At the desired endpoint, anesthetize the embryos using Tricaine.
   Mount them laterally in a small drop of 3% methylcellulose on a glass slide.
- Analysis: Using a fluorescence microscope, visualize the trunk vasculature. Capture images
  of the ISVs.
- Quantification: Quantify angiogenic phenotypes by measuring parameters such as the total length of ISVs, the number of branches, or the number of ISVs that have successfully



connected to the dorsal longitudinal anastomotic vessel (DLAV).

## **Protocol 3: Erythropoiesis Assay using NOG**

This protocol uses whole-mount staining to evaluate changes in hemoglobinized red blood cells following NOG treatment.

#### Materials:

- Wild-type or Tg(gata1:DsRed) zebrafish embryos.[8]
- · All materials from Protocol 1.
- o-Dianisidine stain solution (0.6 mg/mL o-dianisidine, 0.01 M sodium acetate pH 5.2, 0.65% H<sub>2</sub>O<sub>2</sub>, 40% ethanol).
- Stereomicroscope.

#### Procedure:

- Follow steps 1-3 of the General Treatment Protocol. Treatment can begin as early as 6-10 hpf.
- Expose embryos to NOG and vehicle controls as described in steps 4-7 of the General Protocol. Incubate until 48 or 72 hpf.
- Staining: At the desired endpoint, dechorionate any remaining embryos manually.
- Transfer embryos to a glass vial and add the o-dianisidine staining solution. Incubate in the dark for 15-30 minutes. The reaction is complete when a reddish-brown color develops in erythroid cells.[15]
- Washing: Stop the reaction by removing the staining solution and washing the embryos several times with clean E3 medium or PBS.
- Analysis: View the embryos under a stereomicroscope. Hemoglobin-containing cells will be stained dark brown.



 Quantification: Capture images and quantify the staining intensity or count the number of stained cells in a defined region, such as the Duct of Cuvier or the caudal hematopoietic tissue (CHT).

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